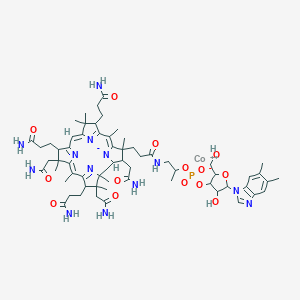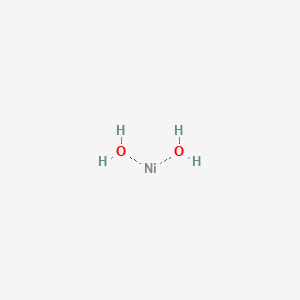![molecular formula C34H36N4O4Zn-4 B224689 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc CAS No. 14354-67-7](/img/structure/B224689.png)
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc, also known as 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc, is a useful research compound. Its molecular formula is C34H36N4O4Zn-4 and its molecular weight is 630.1 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26741. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Parameters of Tetraphenylporphyrin
Tetraphenylporphyrins, including those containing zinc, serve as benchmark molecules in photochemistry and photosynthesis research. These compounds are analogs to chlorophyll and are extensively studied for their molar absorption coefficients, fluorescence quantum yields, and singlet excited-state lifetimes. The precise measurement of these parameters is crucial for applications in fluorescence resonance energy transfer (FRET) processes and the assessment of molecular brightness in photochemical studies (Taniguchi et al., 2021).
Zinc in Cancer Prevention and Treatment
The roles of zinc, in combination with ω-3 polyunsaturated fatty acids and vitamin D, have been explored for their anti-cancer properties. Zinc's molecular biological properties and its mode of action, distinct yet complementary to other nutrients, underscore its importance in cancer prevention and treatment strategies. Supplementing zinc along with these nutrients has shown potential benefits in enhancing the efficacy of chemotherapy treatments and improving overall health outcomes in cancer patients (Story, 2020).
Binding Interactions of Cationic Porphyrins with DNA
Cationic porphyrins, including zinc derivatives, have attracted interest due to their potential therapeutic applications and unique binding interactions with DNA. These compounds can bind externally or intercalate depending on the DNA substrate, offering insights into the development of novel therapeutic agents targeting DNA. The understanding of these interactions is crucial for the advancement of therapies targeting genetic disorders and cancers (McMillin et al., 2005).
Zinc's Role in Biological Systems
Zinc's importance in biological systems is well-documented, involving over 300 enzyme activities and critical processes such as cell development, hormone production, and immune system functioning. Studies have highlighted zinc's protective effects against toxicity from other elements and its essential role in maintaining overall body health (Moshtaghie, 2013).
Propiedades
Número CAS |
14354-67-7 |
|---|---|
Nombre del producto |
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc |
Fórmula molecular |
C34H36N4O4Zn-4 |
Peso molecular |
630.1 g/mol |
Nombre IUPAC |
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc |
InChI |
InChI=1S/C34H36N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H,39,40)(H,41,42);/q-4;/b25-13-,26-13?,27-14?,28-15-,29-14-,30-15?,31-16?,32-16-; |
Clave InChI |
XLWZYGZUFFXBAA-QPPPNFCJSA-N |
SMILES isomérico |
CCC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)CC)/[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Zn] |
SMILES |
CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Zn] |
SMILES canónico |
[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC1=N2)[N-]5)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CC)C.[Zn+2] |
Sinónimos |
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, zinc salt (1:1) zinc mesoporphyrin ZnMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)





![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)





